Sucrononic acid

Description

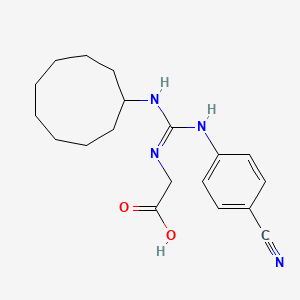

Sucrononic acid is a highly potent synthetic sweetener, first identified in the context of structure-activity relationship (SAR) studies on sweet-tasting compounds. With a molecular weight of 5.301 , it is structurally distinct from naturally occurring sweeteners like sucrose and artificial ones like saccharin. Notably, this compound exhibits a sweetness potency approximately 200,000 times greater than sucrose , making it one of the most intense sweeteners known. Its molecular structure is hypothesized to involve eight binding sites interacting with taste receptors, a significant deviation from the conventional AH-B-X triad (acid, base, and hydrophobic groups) observed in most sweeteners . This complexity may explain its exceptional sweetness and stability under varying pH conditions.

Properties

CAS No. |

116869-55-7 |

|---|---|

Molecular Formula |

C19H26N4O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[[(4-cyanoanilino)-(cyclononylamino)methylidene]amino]acetic acid |

InChI |

InChI=1S/C19H26N4O2/c20-13-15-9-11-17(12-10-15)23-19(21-14-18(24)25)22-16-7-5-3-1-2-4-6-8-16/h9-12,16H,1-8,14H2,(H,24,25)(H2,21,22,23) |

InChI Key |

LBDVSPIQWSQRLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Sucrononic acid is synthesized through a series of chemical reactions involving guanidine derivatives. The synthetic route typically involves the reaction of guanidine with acetic acid under controlled conditions . The exact reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Sucrononic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Sucrononic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study the properties of guanidine derivatives and their reactions.

Biology: Research on this compound helps understand the interaction of sweeteners with biological receptors.

Medicine: Although not approved for food use, this compound’s high sweetness potency makes it a subject of interest for developing new sweeteners with potential medical applications.

Mechanism of Action

The mechanism by which sucrononic acid exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with multiple binding sites on the sweet taste receptor .

Comparison with Similar Compounds

Super Aspartame

- Molecular Weight : 3.903 .

- Sweetness Potency: ~10,000 times sweeter than sucrose, significantly lower than Sucrononic acid.

- Structural Features: Derived from aspartame, it retains the dipeptide backbone (aspartic acid-phenylalanine) but incorporates additional functional groups to enhance stability. Unlike this compound, it relies on the AH-B-X triad for receptor binding .

Cyanoarylurea Aspartame

- Molecular Weight : 3.892 .

- Sweetness Potency : ~8,000 times sweeter than sucrose.

- Structural Features: Features a cyanoarylurea moiety attached to the aspartame core. This modification improves metabolic stability but introduces slight bitterness at high concentrations, a drawback absent in this compound .

Functional Analogs

Saccharin

- Sweetness Potency : ~300 times sweeter than sucrose.

- Structural Features: A benzoic sulfimide compound with a single AH-B system. Its simplicity results in a metallic aftertaste, contrasting with this compound’s clean sweetness profile .

- Regulatory Status : Approved globally but subject to ongoing safety debates.

Thaumatin

- Molecular Weight: ~22,000 (a protein, vastly larger than this compound).

- Sweetness Potency : ~2,000 times sweeter than sucrose.

- Structural Features: A natural protein sweetener with multiple binding sites, but its large size limits applications to acidic beverages and pharmaceuticals. This compound’s small molecular size (5.301) allows broader formulation flexibility .

Data Table: Key Comparative Metrics

Research Findings and Implications

Receptor Interaction Complexity: this compound’s eight binding sites suggest a multi-dentate interaction with taste receptors, enabling unparalleled sweetness without off-tastes common in simpler analogs like saccharin or Cyanoarylurea aspartame .

Stability Advantages: Unlike protein-based sweeteners (e.g., Thaumatin), this compound’s small molecular size and synthetic structure confer resistance to denaturation during high-temperature processing .

SAR Insights: Minor structural modifications in analogs (e.g., adding hydrophobic groups in Super Aspartame) often introduce bitterness, highlighting this compound’s unique optimization of steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.